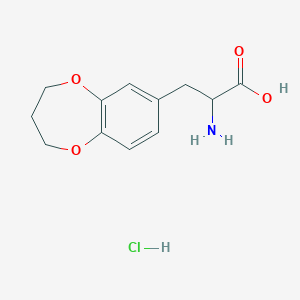
6-氨基-2,3-二氢-3,3-二甲基-1H-异吲哚-1-酮
描述
6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one is a chemical compound belonging to the class of isoindolones Isoindolones are heterocyclic compounds characterized by a fused benzene and pyrrole ring system
科学研究应用
Chemistry: In chemistry, 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory, antiviral, and anticancer agent. Its ability to interact with biological targets makes it a valuable compound in the development of new therapeutic agents.
Industry: In the industrial sector, 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a useful component in various industrial applications.
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one may also interact with various biological targets.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one may interact with its targets in a way that leads to these effects.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that this compound affects multiple biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by indole derivatives , it is likely that this compound has diverse molecular and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one typically involves multiple steps starting from readily available precursors. One common synthetic route involves the cyclization of an appropriate diketone precursor with an amine under acidic conditions. The reaction conditions often require the use of strong acids such as hydrochloric acid or sulfuric acid, and the reaction is usually carried out under reflux to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors to handle large volumes. The choice of reactor type depends on the specific requirements of the synthesis process, such as reaction time, temperature control, and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions: 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce various alkylated derivatives of the compound.
相似化合物的比较
7-Amino-2,3-dihydro-2-methyl-1H-isoindol-1-one: This compound is structurally similar but differs in the position of the amino group.
2,3-Dihydro-3,3-dimethyl-1H-isoindol-1-one: This compound lacks the amino group, making it less reactive in certain biological applications.
Uniqueness: 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one stands out due to its unique combination of structural features and reactivity. Its presence of both an amino group and a dimethylated isoindolone ring system gives it distinct chemical properties compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
6-amino-3,3-dimethyl-2H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2)8-4-3-6(11)5-7(8)9(13)12-10/h3-5H,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEOSDMZQDEVKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)N)C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B1528275.png)





![2-[(3-aminopyrrolidin-1-yl)carbonyl]-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B1528290.png)







